TQS TQS Type II positive allosteric modulator of α7 nACh receptors (pEC50 = 5.5). Displays no agonist activity at α7 receptors at concentrations up to 0.1 mM; potentiates agonist-evoked responses and reduces rate of desensitization of α7 nAChRs. Exhibits potency and efficacy similar to PNU 120596.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004844
InChI: InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26)
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54
Molecular Formula: C22H20N2O2S
Molecular Weight: 376.5 g/mol

TQS

CAS No.:

Cat. No.: VC0004844

Molecular Formula: C22H20N2O2S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

TQS -

Specification

Molecular Formula C22H20N2O2S
Molecular Weight 376.5 g/mol
IUPAC Name 4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Standard InChI InChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26)
Standard InChI Key SIZWDJIHABLBSP-UHFFFAOYSA-N
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54
Canonical SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Properties

TQS belongs to the class of cyclopentaquinoline sulfonamides, characterized by a bicyclic core structure fused with a sulfonamide group. Its molecular formula is C₁₈H₁₇BrN₂O₂S, with a molecular weight of 405.3 g/mol . The compound’s IUPAC name reflects its substitution pattern: a bromophenyl group at position 4 of the cyclopentaquinoline scaffold and a sulfonamide moiety at position 8 .

Stereochemical Considerations

The cyclopentaquinoline core introduces stereochemical complexity, with the 3a and 9b positions contributing to its three-dimensional conformation. Computational models (e.g., PubChem’s 3D conformer) suggest that the bromophenyl group occupies a pseudoaxial orientation, potentially influencing receptor binding .

Spectroscopic and Physicochemical Data

  • SMILES Notation: C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br .

  • InChIKey: YNCXHXYZTLIZTO-UHFFFAOYSA-N .

  • Solubility: Limited aqueous solubility due to the hydrophobic cyclopentaquinoline core; typically dissolved in DMSO for experimental use .

Pharmacological Role in Nicotinic Acetylcholine Receptor Modulation

TQS is recognized as a positive allosteric modulator (PAM) of the α7 subtype of nAChRs, a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders . Unlike orthosteric agonists that bind directly to the acetylcholine site, TQS enhances receptor activity by stabilizing open-channel conformations and reducing desensitization .

Allosteric Modulation Mechanisms

Studies on recombinant α7 nAChRs expressed in Xenopus laevis oocytes demonstrate that TQS:

  • Potentiates agonist-evoked currents (e.g., acetylcholine or compound B) by up to 5-fold .

  • Slows receptor desensitization, enabling prolonged ion flux even after agonist removal .

  • Exhibits subtype selectivity, showing negligible activity on α3β4, α4β2, or muscle-type (α1β1δε) nAChRs .

Table 1: Pharmacodynamic Properties of TQS on nAChR Subtypes

Receptor SubtypeEffect of TQS (10 µM)Potentiation Fold (vs. ACh)Desensitization Rate Reduction
α7Potentiation5.2 ± 1.8>90%
α3β4Inhibition0.3 ± 0.1N/A
α4β2Inhibition0.5 ± 0.2N/A
α1β1δεInhibition0.4 ± 0.1N/A

Data derived from electrophysiological assays in recombinant systems .

Contrast with Analog 4BP-TQS: Allosteric Agonism vs. Modulation

The structural analog 4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) differs from TQS by a single substituent but exhibits distinct pharmacological behavior. While TQS lacks intrinsic agonist activity, 4BP-TQS acts as a full allosteric agonist at α7 nAChRs .

Key Differences in Mode of Action

  • TQS: Requires co-application with orthosteric agonists to enhance responses .

  • 4BP-TQS: Directly activates α7 nAChRs with an EC₅₀ of 5.5 µM, inducing minimal desensitization .

  • Antagonist Interactions: Both compounds are inhibited by methyllycaconitine (MLA), but 4BP-TQS’s effects are non-competitively blocked, suggesting separate binding sites from orthosteric ligands .

Table 2: Functional Comparison of TQS and 4BP-TQS

ParameterTQS4BP-TQS
Agonist ActivityNoneEC₅₀ = 5.5 ± 1.8 µM
Potentiation of ACh5.2-fold at 10 µMN/A
MLA IC₅₀Not applicable0.76 ± 0.09 nM
Desensitization KineticsSlowed by >90%Minimal (<10% over 60 s)

Therapeutic Implications and Research Applications

The unique properties of TQS make it a valuable tool for probing α7 nAChR physiology and developing treatments for conditions like schizophrenia, Alzheimer’s disease, and inflammatory disorders.

Cognitive Enhancement

In rat hippocampal neurons, TQS potentiates α7-mediated calcium influx, which correlates with improved synaptic plasticity . This effect is absent in 4BP-TQS, which directly activates receptors without requiring endogenous acetylcholine .

Anti-Inflammatory Pathways

α7 nAChRs on macrophages regulate cholinergic anti-inflammatory responses. TQS’s ability to amplify acetylcholine signaling could enhance this pathway, offering a route to treat sepsis or rheumatoid arthritis .

Synthetic and Analytical Considerations

Synthesis Routes

TQS is synthesized via cyclocondensation of bromophenyl-substituted precursors with sulfonamide intermediates. Key steps include:

  • Friedel-Crafts acylation to form the cyclopentaquinoline core.

  • Sulfonamide coupling at position 8 using chlorosulfonic acid .

Analytical Characterization

  • Mass Spectrometry: High-resolution MS (e.g., Xevo TQ-S micro) confirms the molecular ion at m/z 405.3 [M+H]⁺ .

  • Chromatography: Reverse-phase HPLC (C18 column) elutes TQS at 12.3 min with >98% purity .

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